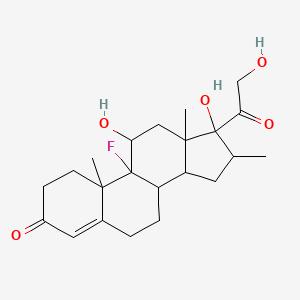

Dexamethasone Impurity C

Description

Dexamethasone Impurity C, identified as 1,2-Dihydro Dexamethasone, is a process-related impurity formed during the synthesis or storage of dexamethasone, a potent glucocorticoid. Its molecular formula is C₂₂H₃₁FO₅ with a molecular weight of 394.48 g/mol . Structurally, it differs from dexamethasone (C₂₂H₂₉FO₅) by the reduction of the C1-C2 double bond to a single bond, resulting in two additional hydrogen atoms . This modification alters its physicochemical properties, including polarity and stability, necessitating stringent analytical controls during pharmaceutical manufacturing.

Properties

IUPAC Name |

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZXYYHUGHQGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro Dexamethasone can be synthesized from dexamethasone through a hydrogenation reaction. The reaction typically involves the use of hydrogen gas and a catalyst such as Wilkinson’s catalyst in a solvent like ethanol or ethyl acetate at room temperature . The reaction is carried out under atmospheric pressure for an extended period, often several days, to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,2-Dihydro Dexamethasone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro Dexamethasone undergoes various chemical reactions, including:

Oxidation: This reaction can convert 1,2-Dihydro Dexamethasone back to dexamethasone.

Reduction: Further reduction can lead to the formation of other derivatives.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with catalysts like palladium on carbon.

Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various dexamethasone derivatives, each with unique pharmacological properties .

Scientific Research Applications

1,2-Dihydro Dexamethasone has several scientific research applications:

Chemistry: Used as a reference material for impurity profiling in the synthesis of dexamethasone and its derivatives.

Biology: Studied for its effects on cellular processes and gene expression.

Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.

Mechanism of Action

1,2-Dihydro Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding decreases vasodilation and capillary permeability, reducing inflammation . The compound also inhibits the migration of leukocytes to sites of inflammation, providing immunosuppressive effects .

Comparison with Similar Compounds

Key Dexamethasone-Related Impurities

Below is a comparative analysis of Dexamethasone Impurity C with other structurally related impurities (Table 1):

Table 1: Structural and Molecular Comparison of Dexamethasone Impurities

Notes:

- Impurity C is distinct due to its saturated C1-C2 bond, reducing its reactivity compared to dexamethasone .

- 17-Oxo Dexamethasone arises from oxidation under gamma radiation or thermal stress, affecting glucocorticoid receptor binding .

- Impurity I in dexamethasone sodium phosphate injections forms via bisulfite adduction, requiring specific excipient controls .

Analytical Characterization

Table 2: Analytical Parameters for Dexamethasone Impurities

Regulatory and Quality Control Considerations

- Impurity Thresholds : Per ICH Q3B guidelines, impurities exceeding 0.10% require identification and qualification .

- Analytical Compliance : SynZeal’s impurity standards (e.g., SZ-D024018) are validated per USP/EP protocols, ensuring traceability for ANDA/DMF filings .

- Mitigation Strategies : Use of antioxidants, controlled hydrogenation conditions, and sterile filtration (instead of gamma radiation) minimizes impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.